4-Fluoro-2-iodobenzamide
Overview
Description
4-Fluoro-2-iodobenzamide is an organic compound with the molecular formula C7H5FINO. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the fourth position and an iodine atom at the second position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-iodobenzamide typically involves the iodination and fluorination of benzamide derivatives. One common method is the reaction of 4-fluoro-2-iodobenzoic acid with ammonia or an amine under suitable conditions to form the corresponding benzamide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzamides.
Oxidation Products: Corresponding benzoic acids.
Reduction Products: Corresponding anilines or amines.
Scientific Research Applications
4-Fluoro-2-iodobenzamide has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodobenzamide depends on its specific applicationFor example, in biological systems, it may bind to enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 4-Fluoro-2-iodobenzoic acid
- 4-Fluoro-2-iodo-6-methylbenzoic acid
- 2-Iodo-4-nitrobenzoic acid
Comparison: 4-Fluoro-2-iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-fluoro-2-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYYLBXYHRKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.